Uralsaponin A
CAS No.: 103000-77-7
Cat. No.: VC20786695
Molecular Formula: C42H62O16
Molecular Weight: 822.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103000-77-7 |
|---|---|
| Molecular Formula | C42H62O16 |
| Molecular Weight | 822.9 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
| Standard InChI Key | LPLVUJXQOOQHMX-MOGLOQIBSA-N |
| Isomeric SMILES | C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
| SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
| Colorform | Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |
| Melting Point | 220 °C decomposes |
Introduction
Chemical Identity and Structural Characteristics
Uralsaponin A is classified as a triterpene saponin, belonging to a larger group of glycosylated derivatives of triterpene sapogenins. These compounds are characterized by their complex structure typically based on oleanane, ursane, taraxastane, and related triterpene skeletons .
Basic Chemical Information
The fundamental chemical parameters of Uralsaponin A are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | Uralsaponin A |
| IUPAC Name | 3-hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-2)glucuronopyranoside |
| CAS Registry Number | 103000-77-7 |
| Molecular Formula | C₄₂H₆₂O₁₆ |
| Molecular Weight | 822.945 g/mol |
| Wikidata Identifier | Q105155231 |
| Metabolomics Workbench ID | 68167 |
The chemical structure of Uralsaponin A features a triterpene aglycone (sapogenin) moiety linked to sugar components, specifically glucuronopyranosyl units, through glycosidic bonds . The core structure is based on the oleanane skeleton with characteristic functional groups including hydroxyl and carboxyl moieties that contribute to its biological activities.
Structural Classification
As a triterpene saponin, Uralsaponin A exhibits the typical structural features of this class of compounds:
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An oleanane-type triterpene skeleton
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A 3-hydroxy-11-oxoolean-12-en-30-oic acid aglycone
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Two glucuronic acid units connected through a 1→2 glycosidic linkage
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The glycosidic bond connecting the sugar moiety to the 3-hydroxyl position of the aglycone
Natural Sources and Isolation
Botanical Sources
Uralsaponin A is primarily isolated from the roots of Glycyrrhiza uralensis Fisch., commonly known as Chinese licorice or Gan Cao. This plant belongs to the Fabaceae family and has been widely used in traditional Chinese medicine for centuries . The compound derives its name from the species epithet "uralensis," reflecting its botanical origin.
Isolation Techniques
The isolation of Uralsaponin A typically involves several chromatographic steps:
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Extraction of plant material using appropriate solvents (methanol, ethanol, or water)
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Fractionation using column chromatography
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Purification through techniques such as:
Modern analytical approaches for the characterization of Uralsaponin A and related compounds include two-dimensional liquid chromatography coupled with mass spectrometry, which provides enhanced separation and identification capabilities for complex mixtures of saponins .
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Several analytical approaches have been developed for the identification and quantification of Uralsaponin A:
Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed for the analysis of Uralsaponin A, with parameters typically including:
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Stationary phase: C18 or specialized columns
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Mobile phase: Gradient elution using combinations of water, acetonitrile, or methanol with modifiers
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Detection: UV, DAD (Diode Array Detection), or MS (Mass Spectrometry)
Comprehensive Two-Dimensional Liquid Chromatography
Advanced analytical methods such as comprehensive two-dimensional liquid chromatography (LC×LC) have been applied for the analysis of complex mixtures containing saponins from licorice. This technique offers superior resolution and peak capacity compared to one-dimensional methods .
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in structure elucidation of Uralsaponin A, providing detailed information about:
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Carbon skeleton and functional groups (¹³C NMR)
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Hydrogen environments and connectivity (¹H NMR)
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Glycosidic linkages and sugar moieties (2D NMR techniques)
Mass Spectrometry
Mass spectrometric analysis of Uralsaponin A provides valuable information regarding:
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Molecular weight confirmation
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Fragmentation patterns characteristic of the triterpene skeleton
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Identification of sugar components and their sequence in the glycosidic chain
Research Applications and Future Perspectives
Pharmaceutical Research
The structural characteristics and biological activities of Uralsaponin A position it as a compound of interest in various pharmaceutical research areas:
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Antiviral drug development
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Anti-inflammatory therapeutics
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Natural product-based medicine
Analytical Standards
Uralsaponin A serves as an important analytical standard for quality control of licorice-based preparations and products, enabling:
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Authentication of botanical materials
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Standardization of herbal preparations
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Quality assurance of traditional medicine formulations
Structure-Activity Relationship Studies
The well-defined structure of Uralsaponin A provides a foundation for structure-activity relationship studies aimed at:
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Identifying essential structural features for biological activity
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Developing semi-synthetic derivatives with enhanced properties
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Understanding the pharmacophore requirements for specific therapeutic targets
Comparative Analysis with Related Compounds
Relationship to Other Uralsaponins
Uralsaponin A represents one member of a larger family of structurally related compounds, including Uralsaponin B, C, and M-Y. The following table compares key properties of selected uralsaponins:
Relationship to Other Licorice Compounds
Licorice contains numerous bioactive compounds beyond uralsaponins, including:
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Glycyrrhizin (a major triterpenoid saponin)
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Flavonoids and isoflavonoids
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Coumarins and other phenolic compounds
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